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molecular formula C11H11N3 B362730 N1-(pyridin-2-yl)benzene-1,2-diamine CAS No. 26148-38-9

N1-(pyridin-2-yl)benzene-1,2-diamine

Cat. No. B362730
M. Wt: 185.22g/mol
InChI Key: SMNUYINHUNGHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713482B2

Procedure details

(Z)-α-fluorocinnamoyl chloride (Amino, Y.; Kawada, K.; Toi, K.; Kumashiro, I.; Fukushima, K. Chem. Pharm. Bull., 1988, 36, 4426) according to the preparation of (E)-1-(2-pyridyl)-2-styryl-1H-benzimidazole (Example 1, method A). MW: 315.35; mp: 124.5-125.3° C.; 1H-NMR (CDCl3) δ: 8.72-8.66 (1H, m), 7.94 (1H, ddd, J=7.3, 7.3, 1.8 Hz), 7.88-7.83 (1H, m), 7.62-7.55 (2H, m), 7.52-7.25 (8H, m), 7.00 (1H, d, J=38.5 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F/C(=C\C1C=CC=CC=1)/C(Cl)=O.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N:19]1[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=2[N:21]=C1/C=C/C1C=CC=CC=1>>[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[NH2:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F\C(\C(=O)Cl)=C/C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)N1C(=NC2=C1C=CC=C2)\C=C\C2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)NC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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